N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(12-3-1-2-6-15-12)16-8-11-7-13(10-4-5-10)18-9-17-11/h1-3,6-7,9-10H,4-5,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHHAPXUBFPAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Coupling with pyridine-2-carboxamide: The final step involves coupling the cyclopropylpyrimidine intermediate with pyridine-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide with two related pyrimidine derivatives:
Key Observations:
Substituent Effects on Polarity: The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases polarity and aqueous solubility compared to the carboxamide group in the target compound .
Conformational and Metabolic Stability :
- The cyclopropyl group in the target compound reduces metabolic oxidation compared to the isopropyl group in the sulfonamide derivative, which is more susceptible to enzymatic degradation.
Binding Interactions :
Research Findings and Hypothetical Activity
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : Pyridine carboxamides are common in kinase inhibitors (e.g., c-Met inhibitors). The rigid cyclopropyl group may optimize binding pocket interactions.
- Antimicrobial Activity : Chloro and methyl substituents (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid ) are associated with antibacterial properties, though the target compound’s amide group may shift its mechanism .
- Enzyme Targets : Sulfonamide derivatives (e.g., the compound in ) often target carbonic anhydrases or proteases. The target compound’s amide group could mimic these interactions.
Crystallographic and Computational Insights
- Structural Determination : SHELX programs are routinely used to resolve pyrimidine derivative structures, suggesting the target compound’s geometry could be validated via SHELXL refinement .
- Computational Modeling : Substituent effects (e.g., cyclopropyl vs. isopropyl) on electronic properties (e.g., dipole moments) could be modeled using density functional theory (DFT) to predict reactivity.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique combination of pyrimidine and pyridine moieties, is part of a broader class of benzamides that are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 229.28 g/mol. The compound features:
- A cyclopropyl group, which introduces strain and can enhance biological activity.
- A pyrimidine ring, contributing to its interaction with biological targets.
- A pyridine carboxamide structure, which is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have shown that certain pyrimidine derivatives can suppress COX-2 activity effectively. For instance:
- IC50 values for COX-2 inhibition were reported at levels comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies focusing on synthetic lethality in cancer treatment. Compounds with similar structures have demonstrated:
- Selective inhibition of PARP1, which is critical in DNA repair mechanisms in cancer cells. This selectivity can enhance the therapeutic index against BRCA-deficient tumors .
Structure–Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects: The presence of electron-donating groups enhances anti-inflammatory activity.
- Ring Strain: The cyclopropyl group contributes to increased binding affinity to biological targets due to its unique geometry and electronic properties .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
Q & A
Q. What are the established synthetic methodologies for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?
Common synthetic routes include palladium-catalyzed cross-coupling reactions for aryl group introduction and microwave-assisted synthesis to enhance reaction efficiency . Optimization involves catalyst selection (e.g., Pd-based systems), solvent choice (polar aprotic solvents like DMF), and temperature control. Microwave irradiation improves reaction rates by 30–50% compared to conventional heating . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as demonstrated in analogous pyrimidine-carboxamide syntheses .
Q. How is the molecular structure of this compound characterized in academic research?
Structural characterization employs 1H/13C NMR for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Advanced 2D NMR techniques (e.g., COSY, HSQC) clarify complex proton coupling patterns, particularly for cyclopropyl and pyrimidine moieties . SMILES notations and InChI descriptors (e.g., C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N ) standardize structural representations for computational modeling and database registration.
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
HPLC-UV (≥98% purity threshold) and thermogravimetric analysis (TGA) are standard for purity and decomposition profiling. Stability studies should include accelerated degradation tests under humidity (40–75% RH) and temperature (25–60°C) variations, with periodic NMR validation to detect hydrolytic byproducts . LC-MS identifies oxidation products in forced degradation studies of analogs .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Systematic solutions include:
- Re-evaluating synthetic routes to ensure >95% purity (via HPLC ).
- Standardizing assays using reference compounds (e.g., kinase inhibitors ).
- Employing orthogonal binding assays (SPR vs. fluorescence polarization) to confirm target engagement . For example, IC50 variations ≥10-fold between studies necessitate protocol harmonization .
Q. What computational strategies predict binding modes with potential protein targets?
Molecular docking (AutoDock Vina, Glide) with optimized force fields (e.g., OPLS4) predicts interactions with kinases or GPCRs. QM/MM simulations refine catalytic residue interactions (e.g., ATP-binding pockets). The ICReDD framework integrates quantum chemical calculations and experimental data, reducing false positives by 40% in virtual screening . Pharmacophore models emphasizing pyrimidine N1 hydrogen-bonding and cyclopropyl hydrophobic contacts show high predictive accuracy (R² = 0.81) .
Q. What experimental design principles apply to SAR studies for analogs?
Key modifications include:
- Pyrimidine substituents (e.g., bicyclic replacements for cyclopropyl ).
- Linker regions (methyl vs. ethylene bridges ).
- Pyridine carboxamide orientation (ortho vs. para substitution ). High-throughput screening of 50–100 derivatives via parallel synthesis (e.g., microwave-assisted ) and functional assays (e.g., IC50 determination ) enables rapid SAR mapping. Multivariate analysis (PLS regression) identifies critical physicochemical parameters (logP, polar surface area) .
Q. How can reaction engineering improve scalability in derivative synthesis?
Flow chemistry with immobilized catalysts (e.g., Pd/C packed beds) enhances reproducibility at multi-gram scales. Kinetic profiling via in situ IR identifies rate-limiting steps (e.g., cyclopropane ring formation >80°C ). Scale-up simulations (Aspen Plus®) optimize solvent recovery (≥90% DMF reuse) and reduce E-factor by 35% compared to batch processes .
Q. What methodologies investigate metabolic stability in preclinical models?
Radiolabeled analogs (14C at pyrimidine C6) track hepatic metabolism via LC-radiometric detection. Microsomal incubations (human/rat liver S9 fractions) reveal oxidative pathways (e.g., cyclopropane ring opening ). HRMS characterizes reactive metabolite adducts (e.g., glutathione conjugates). In silico tools (Meteor Nexus) predict microsomal clearance with 78% accuracy for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
